4-Hydroxynon-2-en-8-ynal

Description

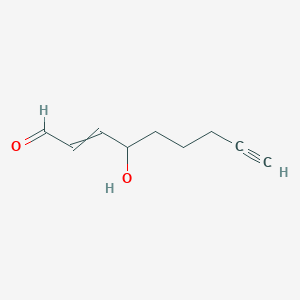

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxynon-2-en-8-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECVCDYORIBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693938 | |

| Record name | 4-Hydroxynon-2-en-8-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011268-23-7 | |

| Record name | 4-Hydroxynon-2-en-8-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization As a Bioorthogonal Chemical Probe

4-Hydroxynon-2-en-8-ynal, also known by its synonym alkynyl-HNE (aHNE), has been engineered as a bioorthogonal chemical probe. portlandpress.comnih.gov Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govnih.gov The key feature of this compound that bestows this property is its terminal alkyne group. acs.org This alkyne moiety serves as a handle for "click chemistry," a set of powerful, specific, and high-yielding reactions. nih.gov

The most utilized click chemistry reaction in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Researchers can introduce this compound to cells or cell lysates, where it reacts with cellular components. Subsequently, a reporter molecule containing an azide (B81097) group, such as an azide-functionalized biotin (B1667282) tag, can be introduced. nih.govresearchgate.net The alkyne on the adducted this compound and the azide on the reporter tag then "click" together, forming a stable triazole linkage. This process allows for the selective labeling and subsequent isolation of the molecules that have reacted with this compound. nih.gov This bioorthogonal approach is superior to older methods as it allows for the detection and isolation of modified proteins regardless of the specific chemical bond formed between the probe and its target. acs.org

Rationale for Development As a 4 Hydroxynonenal Hne Surrogate

The primary impetus for the development of 4-Hydroxynon-2-en-8-ynal was the need for a reliable tool to study the biological effects of 4-Hydroxynonenal (B163490) (HNE) . nih.gov HNE is a highly reactive α,β-unsaturated hydroxyalkenal produced during the peroxidation of polyunsaturated fatty acids, a process that is heightened during oxidative stress. wikipedia.org HNE is implicated in a multitude of cellular processes and has been linked to various pathological conditions. wikipedia.org

However, studying the specific protein targets of HNE within a complex cellular environment is challenging due to its transient nature and the difficulty in distinguishing it from other cellular components. nih.gov This is where this compound proves invaluable. It was designed to be a close structural and functional mimic of HNE. nih.gov Studies have shown that aHNE exhibits similar toxicity profiles and chemical reactivity towards protein nucleophiles as HNE. nih.gov For example, both molecules can react with protein amine and thiol groups. acs.org This mimicry ensures that the insights gained from using this compound are relevant to the biological functions of HNE. The crucial difference, the terminal alkyne group, provides the necessary handle for bioorthogonal tagging, a feature absent in the natural HNE molecule. nih.gov This allows for the specific enrichment and identification of HNE-adducted proteins from complex biological samples. portlandpress.com

Overview of Research Significance and Utility

Systematic Naming and Functional Group Analysis

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2E)-4-hydroxynon-2-en-8-ynal. researchgate.netrsc.org This name precisely describes the molecule's structure. The parent chain is a nonane (B91170) derivative, indicated by "non-". The "-al" suffix signifies the presence of an aldehyde group at position 1. The "-en-" at position 2 indicates a carbon-carbon double bond, with the (E) stereochemistry specifying the trans configuration of the substituents around this double bond. researchgate.netresearchgate.net The "-yn-" at position 8 denotes a carbon-carbon triple bond, and the "4-hydroxy-" prefix indicates a hydroxyl group attached to the fourth carbon atom. researchgate.net

The molecule's structure is characterized by the presence of four key functional groups:

Aldehyde: A highly reactive group that can participate in various nucleophilic addition reactions.

α,β-Unsaturated System: The conjugation of the aldehyde with the C2-C3 double bond creates a Michael acceptor, susceptible to addition reactions. wikipedia.org

Secondary Alcohol: The hydroxyl group at the C4 position introduces a chiral center.

Terminal Alkyne: A carbon-carbon triple bond at the end of the carbon chain, which is crucial for specific chemical ligations. caymanchem.com

These functional groups are strategically positioned, providing the molecule with a diverse range of chemical reactivities.

| Property | Value |

| IUPAC Name | (2E)-4-hydroxynon-2-en-8-ynal researchgate.netrsc.org |

| Molecular Formula | C₉H₁₂O₂ researchgate.netresearchgate.net |

| Molecular Weight | 152.19 g/mol researchgate.net |

| Synonyms | 4-hydroxy Nonenal Alkyne, 4-HNE alkyne, Alkynyl 4-hydroxy-2-nonenal researchgate.netcaymanchem.com |

Importance of the Terminal Alkyne Moiety for Bioorthogonal Reactivity

The terminal alkyne group in this compound is of paramount importance for its application in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The terminal alkyne is a key functional group in one of the most prominent classes of bioorthogonal reactions: "click chemistry". caymanchem.com

Specifically, the terminal alkyne can readily participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage with an azide-containing molecule. researchgate.netrsc.org This reaction is widely used for bioconjugation, allowing for the specific labeling and detection of biomolecules. acs.org An analog of 4-hydroxynonenal (B163490) (4-HNE) containing a terminal alkyne has been used to identify protein targets of 4-HNE in cells. nih.gov By introducing the alkyne-tagged 4-HNE to a biological system, it can form adducts with cellular components. Subsequent reaction with a reporter molecule containing an azide (B81097) group (e.g., a fluorescent dye or a biotin (B1667282) tag) via click chemistry allows for the visualization and isolation of these targets. acs.orgnih.gov

Furthermore, the development of strain-promoted azide-alkyne cycloaddition (SPAAC) has expanded the utility of alkynes in living systems by eliminating the need for a potentially toxic copper catalyst. wikipedia.orgnih.gov In SPAAC, a strained cyclooctyne (B158145) reacts with an azide, a reaction that is fast enough for biological applications. nih.gov While this compound itself contains a terminal, not a strained, alkyne, its alkyne moiety is the basis for designing probes that can participate in these powerful bioorthogonal ligations.

| Bioorthogonal Reaction | Key Feature | Application |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and specificity in forming a stable triazole linkage. researchgate.netrsc.org | Labeling and detection of biomolecules. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free reaction, suitable for live-cell imaging. wikipedia.orgnih.gov | In vivo applications where copper toxicity is a concern. nih.gov |

Stereochemical Aspects Relevant to Synthetic Design

The stereochemistry of this compound is a critical consideration in its synthetic design and has significant implications for its biological activity. The molecule possesses two main stereochemical features: the configuration of the double bond at C2 and the chirality of the hydroxyl group at C4.

The double bond is typically synthesized in the (E)-configuration, which is the more stable trans isomer. nih.gov This stereochemistry is often controlled through the choice of synthetic methodology, such as the Wittig reaction or cross-metathesis. researchgate.net

The hydroxyl group at the C4 position creates a chiral center, meaning this compound can exist as two enantiomers: (R)-4-hydroxynon-2-en-8-ynal and (S)-4-hydroxynon-2-en-8-ynal. The stereochemistry at this position is known to influence the biological effects of related molecules like 4-hydroxynonenal (4-HNE). nih.gov For instance, the different stereoisomers of 4-HNE-derived DNA adducts exhibit different mutagenic properties. nih.gov

Therefore, the stereoselective synthesis of a specific enantiomer of this compound is often a key objective. Synthetic strategies to achieve this include:

Enzymatic Resolution: Utilizing enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of a precursor, allowing for the separation of the two enantiomers. researchgate.netbibliotekanauki.pl

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. For example, a Henry reaction has been used to create key intermediates with specific stereochemistry for the synthesis of 4-HNE adducts. nih.gov

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure natural product.

The ability to synthesize stereochemically pure forms of this compound is crucial for elucidating the specific roles of each enantiomer in biological systems and for developing highly selective chemical probes. icm.edu.pl

| Stereochemical Feature | Description | Synthetic Control |

| C2=C3 Double Bond | Exists as (E) or (Z) isomers, with (E) being more stable. nih.gov | Wittig reaction, cross-metathesis. researchgate.net |

| C4 Hydroxyl Group | Creates a chiral center, leading to (R) and (S) enantiomers. nih.gov | Enzymatic resolution, asymmetric synthesis, chiral pool synthesis. researchgate.netbibliotekanauki.plnih.gov |

Total Synthesis Approaches for the Base Scaffold

The total synthesis of the this compound scaffold leverages strategies developed for its more common analogue, 4-hydroxy-2E-nonenal (HNE). A highly efficient and facile method for constructing the HNE core involves a cross-metathesis reaction. nih.gov This approach utilizes commercially available 1-octen-3-ol (B46169) and acrolein in the presence of a second-generation Grubbs catalyst. researchgate.netbibliotekanauki.pl This one-step synthesis is noted for its simplicity and good chemical yields, typically around 70%. researchgate.netbibliotekanauki.pl The same cross-metathesis strategy can be extended to produce related structures, such as the dimethyl acetal (B89532) of HNE, by substituting acrolein with its dimethyl acetal equivalent. nih.gov

The compound this compound, also referred to as alkynyl-HNE (aHNE), serves as a valuable surrogate for HNE in biological studies, particularly for identifying protein adducts. nih.gov Its synthesis follows similar principles, presumably by starting with a precursor alcohol that contains a terminal alkyne, which then undergoes a cross-metathesis reaction to construct the α,β-unsaturated aldehyde portion of the molecule. The terminal alkyne group in aHNE provides a chemical handle for "click" chemistry, facilitating the detection and isolation of proteins modified by this electrophile. nih.gov

Enantioselective Synthesis of this compound Stereoisomers

Enantioselective synthesis, which favors the formation of a specific enantiomer, is critical as different stereoisomers of a molecule often exhibit distinct biological activities. wikipedia.org For chiral molecules like this compound, controlling the stereochemistry at the C-4 hydroxyl group is essential for studying its specific interactions within biological systems.

Chemoenzymatic synthesis offers a powerful and practical route to obtaining enantiomerically pure stereoisomers. This approach often involves the kinetic resolution of a racemic precursor, where an enzyme selectively reacts with one enantiomer, allowing for the separation of both. For the synthesis of HNE enantiomers, a key step is the enzymatic resolution of racemic 1-octen-3-ol. researchgate.netbibliotekanauki.pl

Lipases are frequently employed for this purpose due to their stability, broad substrate tolerance, and high enantioselectivity. nih.gov Specifically, Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica (CALB), has been used effectively. bibliotekanauki.plnih.gov In a process known as transesterification, the lipase catalyzes the acylation of one enantiomer of the alcohol, leaving the other unreacted. The choice of acyl donor is crucial for achieving high enantioselectivity. bibliotekanauki.plresearchgate.net While vinyl crotonate was found to give poor results for 1-octen-3-ol, vinyl propionate (B1217596) proved to be a satisfactory acyl donor. bibliotekanauki.pl

This enzymatic resolution allows for the preparation of both (R)- and (S)-1-octen-3-ol with high optical purity. These enantiopure alcohols can then be used in the subsequent cross-metathesis reaction to yield the corresponding (R)- and (S)-enantiomers of 4-hydroxynonenal with excellent enantiomeric excess (ee). researchgate.netbibliotekanauki.pl A similar lipase-catalyzed resolution of a suitable alkynyl alcohol precursor would provide access to the individual enantiomers of this compound.

Table 1: Effect of Reaction Time on Novozym 435-Mediated Resolution of 1-octen-3-ol

| Reaction Time (h) | Enantiomeric Excess (ee) of remaining (R)-octenol | Yield of (R)-octenol | Enantiomeric Excess (ee) of (S)-octenol propionate | Yield of (S)-octenol propionate |

| 5 | 90% | 52% | >99.9% | 40% |

| 6 | 95% | 48% | 98% | 45% |

| 12 | 99.5% | 42% | 96% | 46% |

| Data sourced from a study on the chemoenzymatic synthesis of HNE enantiomers. bibliotekanauki.pl This table illustrates that shorter reaction times favor higher optical purity of the esterified (S)-enantiomer, while longer times favor higher optical purity of the remaining (R)-enantiomer alcohol. |

Asymmetric catalysis provides an alternative to enzymatic resolution, aiming to create the desired stereocenter directly during the synthesis. sigmaaldrich.com This field utilizes chiral catalysts to control the stereochemical outcome of a reaction. Chiral Lewis acid catalysts are particularly powerful for asymmetric transformations involving carbonyl compounds. sigmaaldrich.com

For the construction of the stereocenter in an alkynyl aldehyde like this compound, a chiral catalyst could be used to direct the addition of an alkynyl nucleophile to a pro-chiral aldehyde. Chiral oxazaborolidinium ions (COBIs), for example, have demonstrated high efficiency in activating carbonyl compounds for various asymmetric reactions. sigmaaldrich.com In a potential synthetic route, a COBI catalyst could coordinate with an aldehyde, creating a chiral environment that forces an incoming nucleophile to attack from a specific face, thereby generating the hydroxyl group with a preferred stereochemistry. Another powerful method involves palladium and amino acid co-catalyzed reactions, which have been used to create complex molecular scaffolds with high enantio- and diastereoselectivity. nih.gov These advanced catalytic systems could be adapted for the stereoselective construction of the this compound backbone.

Chemoenzymatic Methodologies for Chiral Resolution

Incorporation of Isotopic Labels for Mechanistic Studies

Isotopic labeling, where atoms in a molecule are replaced by their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), is an indispensable tool for investigating reaction mechanisms and metabolic pathways. nih.govresearchgate.net The synthesis of isotopically labeled this compound would enable detailed mechanistic studies of its interactions with biological molecules.

Given that alkynyl-HNE (aHNE) is used as a surrogate probe to react with and identify protein targets, a labeled version would be invaluable. nih.gov For instance, incorporating ¹³C or ¹⁵N into the aHNE molecule would allow researchers to use mass spectrometry and NMR spectroscopy to precisely map the sites of adduction on proteins and to characterize the structure of the resulting covalent modifications. nih.govresearchgate.net The synthesis of such labeled compounds would involve using starting materials that already contain the desired isotope, which are then carried through the established synthetic sequence to produce the final labeled product.

Chemical Reactivity and Mechanistic Interactions of 4 Hydroxynon 2 En 8 Ynal

Electrophilic Properties and Michael Acceptor Activity

4-Hydroxynon-2-en-8-ynal (HNYal), an alkynyl analogue of 4-hydroxynonenal (B163490) (HNE), is characterized by its electrophilic nature. nih.gov This reactivity stems from its molecular structure, specifically the α,β-unsaturated aldehyde functional group. researchgate.net This conjugated system contains mobile π-electrons, and the electronegative carbonyl oxygen atom withdraws electron density from the β-carbon, creating a region of electron deficiency. researchgate.net This polarization makes HNYal a "soft" electrophile. researchgate.net

Due to this electronic arrangement, HNYal functions as a potent Michael acceptor. nih.govwikipedia.org The α,β-unsaturated aldehyde moiety readily undergoes Michael-type addition reactions, where nucleophiles attack the electrophilic β-carbon. researchgate.netmdpi.com This inherent reactivity is a defining characteristic, driving its interactions with a variety of biological molecules. nih.govchemsrc.com

Reactivity with Biological Nucleophiles (Cysteine, Histidine, Lysine (B10760008) Residues)

As an electrophile, HNYal reacts with various nucleophilic centers on proteins. nih.gov Research confirms that HNYal, serving as a surrogate for HNE, reacts with protein amine and thiol functional groups. nih.gov The primary biological nucleophiles targeted by the closely related HNE are the side chains of cysteine, histidine, and lysine residues. researchgate.netnih.govnih.gov Given that HNYal displays similar chemistry to HNE, it is expected to react with these same residues. nih.gov

The reactivity with these amino acids is not uniform. For HNE, the predominant reaction involves the formation of Michael adducts, with a general order of reactivity being Cysteine > Histidine > Lysine. researchgate.netnih.gov Cysteine's sulfhydryl group is considered a primary soft nucleophilic target for α,β-unsaturated aldehydes. researchgate.net The harder nucleophilic nitrogen groups on lysine and histidine are generally less reactive toward Michael addition. researchgate.net

Table 1: Reactivity of this compound with Biological Nucleophiles

| Biological Nucleophile | Reactive Group | Type of Reaction | Adduct Formed |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Michael Addition | Covalent Thioether Adduct |

| Histidine | Imidazole Ring | Michael Addition | Covalent Adduct |

| Lysine | ε-Amino (-NH2) | Michael Addition / Schiff Base Formation | Covalent Adduct / Schiff Base |

Mechanisms of Covalent Adduct Formation (e.g., Michael Addition, Schiff Base)

The covalent modification of proteins by HNYal proceeds through two primary mechanisms: Michael addition and Schiff base formation. nih.gov

Michael Addition : This is a 1,4-conjugate addition reaction where a nucleophile, such as the thiolate anion of a cysteine residue, attacks the electron-poor β-carbon of the α,β-unsaturated aldehyde system. researchgate.netmdpi.com This is the principal mechanism for the reaction of HNYal with soft nucleophiles like thiols. nih.govresearchgate.net The formation of these stable, covalent Michael adducts is a key feature of the toxicity and signaling functions of related aldehydes. researchgate.netnih.gov

Schiff Base Formation : This reaction involves the aldehyde carbonyl group at the C-1 position. researchgate.net The carbonyl group reacts with a primary amine, such as the ε-amino group of a lysine residue, to form an imine, also known as a Schiff base. mdpi.comresearchgate.net This reaction is reversible, but the resulting adducts can undergo further reactions to form more stable products. nih.gov Studies explicitly confirm that HNYal can form imine adducts with protein nucleophiles. nih.gov

Comparison of Reactivity Profiles with 4-Hydroxynonenal

This compound was designed as a chemical probe and surrogate for 4-hydroxynonenal (HNE), and as such, their reactivity profiles are very similar. nih.gov Both molecules are α,β-unsaturated hydroxyalkenals that possess significant electrophilic character and react with biological nucleophiles via Michael addition and Schiff base formation. nih.govresearchgate.net

The core reactivity is centered on the 4-hydroxy-2-enal moiety common to both compounds. nih.govwikipedia.org Both HNYal and HNE react with the same nucleophilic amino acid residues—cysteine, histidine, and lysine—through identical chemical mechanisms. nih.govnih.gov

The primary structural difference is the terminal alkyne group on HNYal, which replaces the saturated hydrocarbon tail of HNE. This terminal alkyne makes HNYal a valuable tool for chemical biology, as it can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition. nih.gov This feature allows for the specific tagging and identification of proteins adducted by HNYal, a utility not available with HNE. nih.gov While this functional group difference is critical for experimental applications, it does not fundamentally alter the intrinsic reactivity of the α,β-unsaturated aldehyde with biological nucleophiles. nih.gov

Table 2: Comparative Reactivity of this compound (HNYal) and 4-Hydroxynonenal (HNE)

| Feature | This compound (HNYal) | 4-Hydroxynonenal (HNE) |

|---|---|---|

| Core Reactive Moiety | α,β-Unsaturated Aldehyde | α,β-Unsaturated Aldehyde wikipedia.orgnih.gov |

| Electrophilicity | Electrophile, Michael Acceptor nih.gov | Electrophile, Michael Acceptor wikipedia.orgmdpi.com |

| Primary Reaction Mechanisms | Michael Addition, Schiff Base Formation nih.gov | Michael Addition, Schiff Base Formation researchgate.netnih.gov |

| Key Nucleophilic Targets | Cysteine, Histidine, Lysine nih.gov | Cysteine, Histidine, Lysine researchgate.netnih.govnih.gov |

| Distinguishing Structural Feature | Terminal Alkyne (-C≡CH) | Saturated Alkyl Chain (-CH2CH3) |

| Unique Utility | Suitable for "Click Chemistry" applications nih.gov | Serves as a biomarker of lipid peroxidation chemsrc.comnih.gov |

Advanced Analytical Methodologies for 4 Hydroxynon 2 En 8 Ynal and Its Biomolecular Adducts

Integration with Click Chemistry for Enrichment Strategies

Click chemistry provides a highly efficient and specific method for covalently linking the alkyne-containing aHNE probe (once it has adducted to a protein) with a reporter molecule, such as biotin (B1667282) or a fluorophore. This "clicking" process is essential for the subsequent enrichment and detection of the adducted proteins, which are often present in low abundance.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used click reaction. rsc.orgorganic-chemistry.org In the context of aHNE analysis, proteins from cells or tissues are first exposed to aHNE, which forms adducts with nucleophilic amino acid residues. nih.gov These aHNE-modified proteins are then reacted with an azide-functionalized reporter tag (e.g., azido-biotin) in the presence of a copper(I) catalyst. nih.govsemanticscholar.orgrsc.org The copper catalyst dramatically accelerates the reaction, leading to the formation of a stable triazole ring that covalently links the adducted protein to the biotin tag. nih.gov

This biotin tag allows for the highly specific enrichment of the adducted proteins from complex cell lysates using streptavidin-coated affinity media. nih.govacs.org This enrichment step is crucial for increasing the concentration of the target proteins to a level detectable by mass spectrometry. The CuAAC approach is highly efficient and has been instrumental in identifying numerous protein targets of HNE. rsc.orgmdpi.com

While effective, the copper catalyst used in CuAAC can be toxic to living cells, limiting its application in dynamic biological systems. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) overcomes this limitation by eliminating the need for a cytotoxic catalyst. researchgate.net SPAAC utilizes a strained cyclooctyne (B158145) (such as dibenzocyclooctynol, DIBO) instead of a simple alkyne. nih.govnih.gov The high ring strain of the cyclooctyne drives the reaction with an azide (B81097) without any catalyst required. researchgate.netrsc.org

In this methodology, proteins modified by aHNE are reacted with an azide-tagged cyclooctyne derivative. researchgate.net The reaction proceeds rapidly under physiological conditions, making it suitable for labeling biomolecules in living cells and organisms. nih.gov This "copper-free" click chemistry has expanded the ability to study HNE adduction in real-time biological processes, revealing new features of glycoconjugate biosynthesis and other cellular events. nih.govnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

Mass Spectrometry-Based Characterization of Adducts

Mass spectrometry (MS) is the definitive analytical tool for identifying and quantifying protein modifications. nih.govnih.gov Following enrichment via click chemistry, MS-based proteomic approaches provide unambiguous identification of the specific proteins that have been modified by aHNE and pinpoint the exact amino acid adduction sites. acs.orgfrontiersin.org

The "bottom-up" proteomics strategy is commonly employed for identifying adduction sites. mdpi.com Enriched aHNE-adducted proteins are first digested into smaller peptides using an enzyme like trypsin. This peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). frontiersin.org The mass spectrometer measures the mass-to-charge ratio of the peptides, and fragmentation analysis (MS/MS) provides sequence information. uab.edu A mass shift corresponding to the aHNE adduct on a specific amino acid (such as cysteine, histidine, or lysine) confirms the site of modification. nih.govuab.edu This approach has successfully identified a wide range of HNE target proteins, including those involved in metabolic processes and stress signaling. acs.orgfrontiersin.org

Table 1: Examples of Proteins Identified as Targets of HNE using aHNE and Mass Spectrometry

| Protein Target | Adduction Site(s) | Analytical Approach | Reference(s) |

|---|---|---|---|

| Heat Shock Protein 70 (HSP70) | Not specified | Azido-HNE, Click Chemistry, LC-MS/MS | acs.org |

| Heat Shock Protein 90 (HSP90) | Not specified | Azido-HNE, Click Chemistry, LC-MS/MS | acs.org |

| Glucose-Regulated Protein 78 (GRP78) | Not specified | Azido-HNE, Click Chemistry, LC-MS/MS | acs.org |

| Human Serum Albumin (HSA) | 18 different sites identified | aHNE, Click Chemistry, LC-MS/MS | nih.gov |

| Apolipoprotein A1 (ApoA1) | Modification confirmed | aHNE, Click Chemistry, Protein Catch | nih.gov |

This table is representative and not exhaustive of all identified targets.

Beyond identification, mass spectrometry allows for the quantification of aHNE adducts. Label-free quantification methods can be used to compare the abundance of adducted peptides between different biological samples (e.g., control vs. treated). frontiersin.org This can reveal dose-dependent increases in protein adduction. frontiersin.org Alternatively, stable isotope dilution methods, where a known amount of a heavy-isotope-labeled internal standard is added to a sample, can be employed for absolute quantification. nih.gov This quantitative data is vital for understanding the extent of protein damage under different levels of oxidative stress and for correlating adduction levels with cellular dysfunction.

Identification of Protein Adduction Sites via Proteomics

Chromatographic Separations of 4-Hydroxynon-2-en-8-ynal and Derivatives

Chromatography is a fundamental separation technique that is indispensable in every stage of aHNE analysis, from the initial purification of the synthesized probe to the separation of complex peptide mixtures before MS analysis. nih.govkhanacademy.org The choice of chromatographic method depends on the properties of the molecules to be separated.

For the purification of the aHNE compound itself after synthesis, normal-phase column chromatography is often used. bibliotekanauki.plresearchgate.net In proteomics workflows, reversed-phase high-performance liquid chromatography (HPLC) is the standard for separating digested peptides based on their hydrophobicity before they enter the mass spectrometer. nih.gov The high resolving power of modern HPLC columns is essential for reducing the complexity of the peptide mixture, allowing the mass spectrometer to identify a greater number of adducted peptides.

Table 2: Chromatographic Methods in the Analysis of this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference(s) |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Purification of synthesized HNE and its precursors. | bibliotekanauki.plresearchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate / Hexane | Monitoring reaction progress during synthesis. | bibliotekanauki.pl |

| Gas Chromatography (GC-MS) | OV-5 column | Not specified | Analysis of derivatized HNE/HHE in food matrices. | researchgate.net |

| HPLC-MS/MS | C18 (Reversed-Phase) | Acetonitrile / Water with Formic Acid | Separation of tryptic peptides for proteomic identification of adducts. | frontiersin.orgnih.gov |

Application of 4 Hydroxynon 2 En 8 Ynal As a Biochemical Research Probe

Investigation of Protein Targets of Lipid-Derived Electrophiles

HNE-yne serves as a valuable surrogate for HNE in identifying protein targets of this reactive aldehyde. nih.gov The terminal alkyne allows for the attachment of reporter tags, such as biotin (B1667282), facilitating the isolation and subsequent identification of adducted proteins through techniques like mass spectrometry. nih.govacs.org Studies have shown that HNE-yne exhibits similar reactivity to HNE, forming adducts with nucleophilic amino acid residues like cysteine, histidine, and lysine (B10760008). nih.govnih.govwikipedia.org This approach has been instrumental in overcoming the limitations of traditional immunochemical methods, which can lack specificity and may not recognize the full spectrum of HNE adducts. acs.org

Research using HNE-yne has successfully identified numerous protein targets. For instance, in human plasma, HNE-yne treatment followed by click chemistry and affinity purification revealed that human serum albumin (HSA) and apolipoprotein A-I (ApoA1) are significant targets of modification. nih.gov This methodology allows for a more comprehensive profiling of the "HNE adductome," providing insights into which proteins are most susceptible to modification by this lipid-derived electrophile under various physiological and pathological conditions. nih.gov

Mapping Cellular Protein Modification by Aldehydes

The application of HNE-yne extends to mapping protein modifications within complex cellular environments. By treating cells with HNE-yne, researchers can capture a snapshot of the proteins that are adducted by this electrophile. The alkyne tag enables the use of click chemistry to attach a biotin tag, allowing for the enrichment of these modified proteins from cell lysates. acs.org Subsequent analysis by mass spectrometry provides a detailed inventory of the adducted proteins. acs.orgnih.gov

This strategy has been employed in various cell types to understand the cellular response to electrophile stress. For example, in human monocytic THP-1 cells, a proteomic approach identified 16 proteins that were targeted by HNE, with specific adduction sites on cysteine and histidine residues being mapped. nih.gov The identified proteins were involved in crucial cellular functions such as cytoskeleton organization, stress responses, and metabolic pathways. nih.gov This level of detail is critical for understanding how aldehyde-mediated protein modifications can disrupt cellular homeostasis and contribute to disease pathogenesis.

Elucidating Mechanistic Aspects of Oxidative Stress-Induced Adduction

HNE-yne is a key tool for dissecting the mechanisms of protein adduction under conditions of oxidative stress. Oxidative stress leads to lipid peroxidation and the generation of reactive aldehydes like HNE. nih.govmdpi.com HNE-yne allows researchers to mimic this process in a controlled manner and investigate the downstream consequences. nih.gov

Studies using HNE-yne have helped to clarify the chemical basis of HNE's reactivity with proteins. The predominant reactions involve Michael addition to cysteine, histidine, and lysine residues, and the formation of Schiff bases with lysine. nih.govwikipedia.org The use of HNE-yne, coupled with mass spectrometry, has enabled the precise identification of the amino acid residues that are modified. For example, analysis of recombinant 8-oxoguanine DNA glycosylase-1 (OGG-1) treated with HNE identified adduction at multiple cysteine and histidine residues, providing a molecular basis for the observed inhibition of the enzyme's activity. nih.gov This information is vital for understanding how oxidative stress-induced protein modifications can impair the function of critical cellular enzymes and signaling proteins. nih.govoncotarget.com

Use in Cellular Models for Studying HNE-Mediated Responses

HNE-yne is extensively used in cellular models to study the biological responses mediated by HNE. By introducing HNE-yne into cultured cells, scientists can investigate a wide range of cellular processes, including signaling pathways, gene expression changes, and cell fate decisions. acs.orgoncotarget.com

For instance, treating cells with HNE-yne and subsequently analyzing changes in gene expression through microarray analysis can reveal the signaling networks that are perturbed by this electrophile. acs.org This approach allows for the formulation of hypotheses linking specific protein modifications to observed transcriptional responses. acs.org In human small airway epithelial cells, HNE has been shown to impair mitochondrial function, increase reactive oxygen species production, and induce apoptosis. oncotarget.com HNE-yne provides a means to identify the specific mitochondrial protein targets that mediate these effects. The ability to correlate protein adduction with functional cellular outcomes is a significant advantage of using this chemical probe. acs.orgoncotarget.com

Development of Novel Assays for Electrophile Detection

The unique properties of HNE-yne have facilitated the development of novel assays for the detection of electrophiles and their protein adducts. The "click" functionality of the alkyne tag is central to these assays. nih.gov These methods offer an alternative to traditional antibody-based techniques, such as ELISA, which are commonly used to quantify HNE-protein adducts. thermofisher.comabcam.com

One such approach involves the use of HNE-yne in combination with a cleavable biotin tag. nih.gov After the HNE-yne-modified proteins are captured on streptavidin beads, the linker can be cleaved to release the adducted proteins or peptides for mass spectrometry analysis. nih.govnih.gov This "catch and release" strategy enhances the specificity and sensitivity of detection. Furthermore, the development of a library of alkyne-tagged electrophiles, including HNE-yne, allows for the comprehensive, proteome-wide profiling of the selectivity of various reactive species for different amino acids. chemrxiv.orgresearchgate.net These innovative assays are crucial for advancing our understanding of the role of electrophilic stress in health and disease.

Future Directions and Emerging Research Avenues for 4 Hydroxynon 2 En 8 Ynal Probes

Design of Next-Generation Alkynyl Aldehyde Analogs

The core strength of 4-HNYAL lies in its mimicry of 4-HNE, a key mediator of cellular damage resulting from lipid peroxidation. nih.govmdpi.com The electrophilic α,β-unsaturated aldehyde structure of 4-HNE allows it to form covalent adducts with nucleophilic residues on proteins, such as cysteine, histidine, and lysine (B10760008). mdpi.comresearchgate.net 4-HNYAL retains this reactivity while introducing an alkyne handle for bioorthogonal reactions. nih.gov Future research will focus on creating next-generation analogs with enhanced properties.

Key areas for improvement include:

Modulating Reactivity: The reactivity of the aldehyde can be tuned by altering the electronic properties of the molecule. This could lead to probes that are more or less reactive than 4-HNYAL, allowing researchers to target different sets of proteins or to control the timing of adduction.

Improving Bioavailability and Cellular Uptake: Modifications to the carbon chain, such as altering its length or introducing or modifying functional groups, could enhance the probe's solubility and ability to cross cell membranes.

Incorporating Alternative Tags: While the alkyne is versatile for click chemistry, next-generation probes could incorporate other bioorthogonal handles, such as strained alkenes or alkynes for copper-free click reactions (SPAAC) or tetrazines for inverse-electron-demand Diels-Alder (IEDDA) reactions. mdpi.comresearchgate.netnobelprize.org This would expand the compatibility of the probes with different biological systems and labeling strategies. nih.govresearchgate.net

Table 1: Potential Modifications for Next-Generation 4-HNYAL Analogs

| Modification Target | Potential Modification | Desired Outcome | Relevant Bioorthogonal Reaction |

|---|---|---|---|

| Aldehyde Moiety | Substitution with electron-withdrawing/donating groups | Tune electrophilic reactivity for selective targeting | Aldehyde-alkoxyamine/hydrazine condensation nih.gov |

| Alkyne Handle | Replacement with a strained alkyne (e.g., DBCO) | Enable copper-free ligation, reducing cytotoxicity mdpi.comresearchgate.net | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mdpi.comnobelprize.org |

| Alkyne Handle | Replacement with a strained alkene (e.g., TCO) | Achieve faster reaction kinetics for in vivo imaging mdpi.com | Inverse-Electron-Demand Diels-Alder (IEDDA) mdpi.comnobelprize.org |

| Carbon Backbone | Alter chain length or introduce hydrophilic/lipophilic groups | Modify solubility, cell permeability, and subcellular localization | Applicable to all ligation types |

Expansion of Bioorthogonal Tagging Applications

The terminal alkyne of 4-HNYAL makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. researchgate.netnobelprize.org This allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and identification of adducted proteins. nih.gov An alkynyl HNE surrogate has already been successfully used to isolate protein adducts from cells. nih.gov

Future applications will likely expand in several directions:

Advanced Imaging Techniques: By conjugating 4-HNYAL adducts with advanced fluorescent probes, researchers can employ super-resolution microscopy techniques to visualize the precise subcellular localization of lipid peroxidation damage. nih.gov

Multi-Component Labeling: The use of 4-HNYAL in concert with other bioorthogonal probes that react via different chemistries (e.g., IEDDA) would allow for simultaneous tracking of multiple biological processes within the same cell. nih.gov

In Vivo Applications: Developing analogs suitable for copper-free click reactions, such as SPAAC, is crucial for extending these tagging studies to living organisms, as the copper catalyst used in CuAAC can be toxic. researchgate.netnobelprize.org This would enable real-time imaging of lipid peroxidation in animal models of disease.

Interdisciplinary Integration with Systems Biology Approaches

The true power of 4-HNYAL probes will be realized through their integration with systems biology disciplines like proteomics, metabolomics, and lipidomics. nih.govmdpi.com These fields provide a global view of cellular molecules and their interactions.

Proteomics: Using 4-HNYAL in combination with mass spectrometry-based proteomics can generate a comprehensive map of the "HNE-adductome." nih.gov This involves treating cells or tissues with 4-HNYAL, tagging the adducted proteins with biotin via click chemistry, enriching these proteins, and identifying them by mass spectrometry. This approach can reveal novel protein targets of lipid peroxidation and provide insights into how oxidative stress disrupts cellular protein networks. nih.gov

Metabolomics and Lipidomics: Changes in the proteome identified through 4-HNYAL can be correlated with global changes in metabolites and lipids. frontiersin.orgmdpi.com For example, if 4-HNYAL is found to adduct key metabolic enzymes, metabolomics could be used to measure the functional consequences, such as the buildup of specific substrates or the depletion of products. This integrative "multi-omics" approach provides a more holistic understanding of the cellular response to lipid peroxidation. nih.govnih.gov

Development of High-Throughput Screening Platforms Utilizing 4-Hydroxynon-2-en-8-ynal

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify potential drug candidates or to probe biological pathways. bmglabtech.comwikipedia.org 4-HNYAL is well-suited for the development of novel HTS platforms.

Table 2: HTS Platforms Incorporating 4-HNYAL

| HTS Platform Type | Principle | Goal | Potential Readout |

|---|---|---|---|

| Inhibitor Screening | Cells are treated with a compound library prior to 4-HNYAL exposure. Adduction is quantified via fluorescence after click chemistry. nuvisan.com | Identify compounds that prevent 4-HNE adduction to proteins, either by scavenging the aldehyde or by protecting target proteins. | Fluorescence intensity, High-Content Imaging nuvisan.com |

| Target Identification | An array of purified proteins is incubated with 4-HNYAL. Adduction is detected via a tagged reporter. | Identify novel protein targets of 4-HNE on a large scale. | Luminescence, Fluorescence Resonance Energy Transfer (FRET) researchgate.net |

| Phenotypic Screening | Cells are treated with 4-HNYAL and a compound library. Cellular phenotypes (e.g., viability, apoptosis) are monitored. evotec.com | Identify compounds that rescue cells from 4-HNE-induced toxicity. | Cell viability assays, High-Content Analysis nuvisan.com |

These HTS assays can accelerate the discovery of therapeutic agents aimed at mitigating the harmful effects of lipid peroxidation. bmglabtech.comnih.gov By moving from single-target assays to more complex cellular or phenotypic screens, researchers can identify compounds that are effective in a more biologically relevant context. researchgate.netshu.ac.uk

Contribution to Fundamental Understanding of Oxidative Lipidomics

Oxidative lipidomics seeks to identify and quantify oxidized lipids and understand their biological roles. nih.govnih.gov 4-HNE is a major product of the peroxidation of omega-6 polyunsaturated fatty acids and is considered a reliable marker of oxidative stress. nih.govwikipedia.org The development and application of 4-HNYAL probes make a significant contribution to this field.

By serving as a surrogate for 4-HNE, 4-HNYAL allows for the specific capture and identification of its cellular interaction partners. nih.gov This provides direct evidence of which biomolecules are damaged during lipid peroxidation. This research helps to:

Elucidate Pathological Mechanisms: Identifying the proteins adducted by 4-HNE in diseases associated with oxidative stress (e.g., neurodegenerative diseases, cardiovascular disease, and cancer) can reveal the specific pathways that are disrupted. nih.govnih.govfrontiersin.org

Validate Biomarkers: By understanding which protein adducts are formed, it may be possible to develop more specific and sensitive biomarkers for detecting lipid peroxidation-related damage in patients.

Uncover Signaling Roles: While often viewed as purely toxic, there is evidence that at low concentrations, 4-HNE may play a role in cellular signaling. mdpi.com Probes like 4-HNYAL can help to identify the specific protein interactions that mediate these signaling functions, distinguishing them from the widespread damage that occurs at high concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxynon-2-en-8-ynal, and how can purity be verified?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as controlled oxidation of alkynols or aldol condensation with hydroxyl protection. Key steps include using anhydrous conditions to prevent side reactions and employing catalysts like palladium for selective alkyne hydration. Purity verification requires HPLC (High-Performance Liquid Chromatography) coupled with UV-Vis detection and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is recommended. Raw data (e.g., chromatograms, spectra) should be archived in appendices, with processed data (e.g., retention times, integration values) in the main text .

Q. Which analytical techniques are critical for characterizing the structural stability of this compound under varying conditions?

- Methodological Answer : Stability studies require dynamic thermal analysis (e.g., DSC for melting points) and spectroscopic monitoring (FTIR for hydroxyl and carbonyl group integrity). For photostability, expose samples to UV light and track degradation via time-resolved NMR or LC-MS. Quantify decomposition products using calibration curves with internal standards. Report uncertainties arising from instrument sensitivity (e.g., ±0.1°C in DSC) and environmental controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different experimental setups?

- Methodological Answer : Contradictions often stem from variable reaction conditions (e.g., solvent polarity, temperature gradients). Conduct a meta-analysis of published protocols, isolating variables like pH or catalyst loading. Reproduce key experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents). Use statistical tools (ANOVA) to identify significant outliers. Discuss discrepancies in the context of mechanistic pathways (e.g., competing keto-enol tautomerism) .

Q. What experimental designs are suitable for investigating the role of this compound in lipid peroxidation pathways?

- Methodological Answer : Use in vitro models with liposome membranes or cultured hepatocytes exposed to oxidative stress inducers (e.g., Fe²⁺/H₂O₂). Quantify adduct formation via LC-MS/MS with isotopically labeled standards. Include negative controls (e.g., antioxidants like α-tocopherol) and validate findings with immunoassays (e.g., anti-4-HNE antibodies for cross-reactivity checks). Address confounding factors like auto-oxidation by monitoring dissolved oxygen levels .

Q. How can computational modeling complement experimental studies of this compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict electrophilic sites (e.g., α,β-unsaturated carbonyl regions). Compare HOMO-LUMO gaps with experimental redox potentials from cyclic voltammetry. Validate models using X-ray crystallography (if crystals are obtainable) or Raman spectroscopy for bond vibration alignment. Publish computational parameters (basis sets, solvation models) to ensure reproducibility .

Data Analysis & Presentation

Q. What strategies mitigate errors in quantifying this compound in complex biological matrices?

- Methodological Answer : Employ matrix-matched calibration standards to correct for ion suppression in mass spectrometry. Use deuterated analogs (e.g., d₃-4-Hydroxynon-2-en-8-ynal) as internal standards. Validate recovery rates via spike-and-recovery experiments (target: 85–115%). Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios. Raw data (e.g., chromatographic peaks) should be appended, while processed data (normalized concentrations) are presented in tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.